N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
. This compound features a unique structure that includes a benzo[d]thiazole ring, a pyrazole ring, and a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMBHKYCVMTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions.
Synthesis of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.
Coupling of the benzo[d]thiazole and pyrazole rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the pyridine moiety: This final step involves the reaction of the intermediate compound with a pyridine derivative under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and pyrazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, dyes, and catalysts .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted benzothiazole amines. Critical steps include:
- Step 1 : Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) in dimethyl sulfoxide (DMSO) or ethanol under nitrogen .
- Step 2 : Nucleophilic substitution at the benzothiazole-2-amine position, requiring temperature control (60–80°C) and catalytic bases like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final compound .
- Optimization : Reaction yields (typically 50–70%) depend on solvent polarity, reaction time (12–24 hrs), and stoichiometric ratios of intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole, pyridinylmethyl linkage) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~480–500 Da) .
- X-ray Crystallography (if available): Resolves 3D conformation, critical for studying binding interactions .
Q. What preliminary biological activities have been reported for this compound?
- In Vitro Studies : Similar benzothiazole-pyrazole hybrids exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer Potential : IC₅₀ of 10–20 µM in breast cancer (MCF-7) cells via apoptosis induction .
- Mechanistic Clues : Fluorinated analogs show enhanced activity via electronic effects (e.g., fluorine substituents improve target binding) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hrs) .
- Purity Issues : Impurities from incomplete coupling reactions (e.g., residual pyrazole intermediates) alter bioactivity .
- Resolution Strategy :
- Reproducibility Checks : Standardize protocols (e.g., ATP-based viability assays) and validate compound purity via HPLC (>95%) .
- Meta-Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using structure-activity relationship (SAR) models .
Q. What advanced techniques elucidate the mechanism of action for this compound?
- Experimental Approaches :
- Molecular Docking : Predict binding to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., tyrosine kinases) with fluorescence-based substrates .
- Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
- Data Interpretation : Correlate computational docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental inhibition rates .
Q. How can substituent modifications enhance selectivity for therapeutic targets?
- SAR Insights :
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Methoxy | C4/C7 (Benzothiazole) | ↑ Solubility, ↓ Toxicity | |
| Pyridinylmethyl | N-Linkage | ↑ Blood-brain barrier penetration | |
| Fluorine | C4/C6 (Benzothiazole) | ↑ Target affinity (electronic effects) |
- Design Strategy : Replace methoxy groups with trifluoromethyl (-CF₃) to enhance metabolic stability .
Q. What methodologies assess pharmacokinetic properties like absorption and metabolism?
- In Vitro ADME :
- Caco-2 Assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal Stability : Incubate with liver microsomes; half-life >30 mins suggests low hepatic clearance .
- In Vivo Studies : Radiolabel the compound (e.g., ¹⁴C) for biodistribution tracking in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
